AdipokineticHormoneII(SchistocercaGregaria)

Description

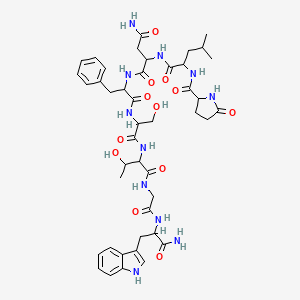

Adipokinetic Hormone II (AKH-II) is a neuropeptide produced in the corpora cardiaca of the desert locust Schistocerca gregaria. It plays a pivotal role in mobilizing energy reserves during prolonged flight by stimulating lipid release from the fat body . Structurally, AKH-II is an octapeptide with the sequence Pyr-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH₂ (Pyr-LNFSTGW-NH₂) and a molecular weight of 934.01 Da . Unlike Locusta migratoria, which produces three AKHs (I, II, and III), S. gregaria synthesizes only AKH-I and AKH-II, both co-localized in the same secretory granules . The hormone is synthesized continuously, with biosynthesis and processing completed within 75 minutes .

Properties

IUPAC Name |

N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N11O12/c1-22(2)15-30(51-39(62)28-13-14-35(59)49-28)40(63)53-32(18-34(45)58)42(65)52-31(16-24-9-5-4-6-10-24)41(64)54-33(21-56)43(66)55-37(23(3)57)44(67)48-20-36(60)50-29(38(46)61)17-25-19-47-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,37,47,56-57H,13-18,20-21H2,1-3H3,(H2,45,58)(H2,46,61)(H,48,67)(H,49,59)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)(H,55,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJVJBGRDTTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adipokinetic Hormone II is synthesized by neurosecretory cells of the corpora cardiaca in Schistocerca gregaria . These cells act as a homogeneous peptide factory, producing both Adipokinetic Hormone I and Adipokinetic Hormone II . The synthetic route involves the biosynthesis of the hormone from its precursor proteins within these cells

Chemical Reactions Analysis

Adipokinetic Hormone II undergoes various biochemical reactions, including:

Oxidation: The hormone can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.

Reduction: Reduction reactions can break these disulfide bonds, altering the hormone’s conformation.

Substitution: Amino acid residues within the hormone can undergo substitution reactions, potentially affecting its activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions are modified versions of the hormone with altered structural and functional properties .

Scientific Research Applications

Metabolic Regulation

AKH-II is crucial for regulating metabolic processes in insects. It functions similarly to glucagon in vertebrates, promoting the breakdown of glycogen and lipids to provide energy during flight. Research has demonstrated that AKH-II stimulates the release of energy substrates from fat bodies, which is vital for sustaining prolonged physical activity .

Pest Control Strategies

The unique mechanism of action of adipokinetic hormones offers potential avenues for developing targeted pest control methods. By manipulating the AKH signaling pathway, researchers aim to create species-specific insecticides that disrupt energy metabolism in pest insects without affecting beneficial species. This approach could lead to environmentally friendly pest management solutions .

Biochemical Studies

AKH-II serves as a model for studying G protein-coupled receptors (GPCRs), which are significant drug targets in pharmacology. The interaction between AKH-II and its receptor (AKHR) has been characterized through molecular modeling and docking studies, providing insights into receptor-ligand interactions that could inform drug design .

Case Study 1: In Vitro Release Mechanism

A study investigated the release of AKH from locust corpora cardiaca, demonstrating that certain neuropeptides can stimulate AKH release. Specifically, a crustacean cardioactive peptide was shown to induce AKH release in a dose-dependent manner, highlighting the complexity of hormonal regulation in insects .

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed that various compounds can bind to the AKHR with varying affinities. Such studies are essential for identifying potential antagonists that could inhibit AKH activity, providing insights into developing new pest control agents .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Metabolic Regulation | Mobilization of lipids and carbohydrates during flight | Improved understanding of insect physiology |

| Pest Control | Development of species-specific insecticides targeting AKH pathways | Environmentally friendly pest management solutions |

| Biochemical Research | Insights into GPCR interactions through AKH-II studies | Novel drug discovery avenues |

Mechanism of Action

Adipokinetic Hormone II exerts its effects by binding to G protein-coupled receptors (GPCRs) on target cells . This binding activates intracellular signaling pathways that lead to the release of diglycerides from the fat body . The hormone’s primary molecular targets are the GPCRs, and the pathways involved include cyclic AMP (cAMP) signaling .

Comparison with Similar Compounds

Structural Differences Across Species

AKH-II exhibits species-specific sequence variations that influence receptor binding and activity:

Key Insights :

Receptor Interactions and Binding Dynamics

Studies on the S. gregaria AKH receptor (AKHR) reveal that AKH-I and AKH-II bind to the same receptor with comparable efficiency. Molecular docking and dynamic simulations show that both hormones interact with identical residues (e.g., Arg³⁰⁹, Asp¹⁹⁷) in the receptor’s transmembrane domain, though AKH-II exhibits marginally lower binding energy due to its Thr⁵ residue . In contrast, Locusta migratoria AKH-III binds to a modified receptor conformation, enabling species-specific functional divergence .

Functional Roles and Physiological Effects

- Energy Mobilization :

- Developmental Regulation :

Evolutionary Conservation and Divergence

AKH-II shares evolutionary ties with mammalian gonadotropin-releasing hormone (GnRH), particularly in receptor activation mechanisms . However, functional divergence is evident:

Regulatory Mechanisms and Environmental Modulation

- Phase Polymorphism :

- Predator-Induced Stress :

- AKH-II levels rise in S. gregaria exposed to predator cues, enhancing flight readiness .

Biological Activity

Adipokinetic Hormone II (AKH II) from Schistocerca gregaria, commonly known as the desert locust, plays a crucial role in the regulation of energy metabolism, particularly during flight. This article delves into its biological activity, mechanisms, and physiological implications, supported by data tables and relevant research findings.

Overview of Adipokinetic Hormones

Adipokinetic hormones (AKHs) are neuropeptides that facilitate the mobilization of energy reserves from the fat body during periods of increased energy demand, such as flight. In S. gregaria, three isoforms of AKH exist: AKH I, AKH II, and AKH III, with AKH II being an octapeptide distinct from the decapeptide structure of AKH I.

Structure and Composition

The primary structure of AKH II from S. gregaria has been identified as:

- Sequence : Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂

- Molecular Weight : Approximately 954.6 Da

This structure is conserved between S. gregaria and S. nitans, but differs from that found in Locusta migratoria .

AKHs exert their effects through binding to G protein-coupled receptors (GPCRs). The mechanism involves several steps:

- Binding : AKH binds to its receptor (AKHR) located on target tissues.

- Signal Transduction : This interaction activates phospholipase C, leading to the production of inositol trisphosphate (IP3).

- Calcium Mobilization : IP3 triggers the release of calcium ions from internal stores and increases extracellular calcium influx.

- Glycogenolysis : The rise in intracellular calcium activates glycogen phosphorylase, resulting in the conversion of glycogen to glucose-1-phosphate, which is subsequently converted to trehalose for release into the hemolymph .

Physiological Functions

AKH II is primarily involved in:

- Energy Mobilization : Facilitating the release of lipids and carbohydrates from fat bodies during flight.

- Metabolic Regulation : Balancing carbohydrate and lipid oxidation rates to meet energy demands.

- Cardiac Function : Influencing heart rate and muscle contractions during intense activity .

Research Findings

Recent studies have provided insights into the biological activity of AKH II:

Case Study: Metabolic Response During Flight

A study conducted on adult male desert locusts demonstrated that during prolonged flight, there is a significant increase in AKH release from the corpora cardiaca into the hemolymph. This release correlates with heightened metabolic rates and energy substrate mobilization .

Table 1: Summary of AKH Activity

| Parameter | Observation |

|---|---|

| Hormone Isoforms | AKH I, AKH II, AKH III |

| Molecular Weight | 954.6 Da for AKH II |

| Sequence | Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂ |

| Primary Function | Mobilization of energy substrates |

| Mechanism | GPCR-mediated signal transduction |

Q & A

Q. What are the structural characteristics of Adipokinetic Hormone II (AKH II) in Schistocerca gregaria, and how are they determined experimentally?

AKH II is an octapeptide with the sequence Pyr-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH₂ , identified via fast atom bombardment mass spectrometry (FAB-MS) and Edman degradation . Structural studies emphasize its conserved pyroglutamate N-terminus and C-terminal amidation, critical for receptor binding . Methodologically:

Q. Table 1: Structural Analysis Techniques

| Method | Application | Limitations |

|---|---|---|

| FAB-MS | Molecular weight determination | Low resolution for isomers |

| NMR | 3D conformational analysis | Requires high peptide purity |

| CD Spectroscopy | Secondary structure assessment | Limited to soluble peptides |

Q. How can researchers quantify AKH II levels in insect hemolymph, and what are the methodological considerations?

Quantification relies on radioimmunoassay (RIA) and liquid chromatography-mass spectrometry (LC-MS) :

- RIA : Uses antibodies specific to AKH II; sensitive (detection limit ~0.1 pmol) but requires radioactive labeling .

- LC-MS/MS : Provides absolute quantification with high specificity; ideal for distinguishing AKH isoforms .

- ELISA : Commercial kits (e.g., Phoenix Pharmaceuticals) offer non-radioactive alternatives but may cross-react with analogs .

Q. Key considerations :

Q. What are the primary physiological functions of AKH II in Schistocerca gregaria?

AKH II regulates energy homeostasis during flight and stress:

Q. Experimental validation :

- Flight assays : Measure hemolymph lipid/total carbohydrate levels pre/post-flight .

- RNAi knockdown : Silencing AKH receptors reduces lipid mobilization efficiency .

Advanced Research Questions

Q. How do AKH II and its receptor interact at the molecular level, and what techniques elucidate this interaction?

The AKH receptor (AKHR) is a G protein-coupled receptor (GPCR). Key methodologies:

- Molecular docking : Predicts binding sites using NMR-derived AKH II structures .

- Site-directed mutagenesis : Identifies critical residues (e.g., Trp³ in AKH II for receptor activation) .

- Calcium imaging : Measures intracellular Ca²⁺ flux in AKHR-transfected cells .

Contradictions : AKH II binds AKHR with higher affinity than AKH I in Schistocerca gregaria, but functional redundancy exists in other species .

Q. How to design experiments investigating AKH II's role in predator-induced nonlethal stress responses?

Experimental framework (PICO/FINER criteria) :

Q. Methodology :

Q. How to resolve contradictions in AKH II's role in carbohydrate vs. lipid mobilization across studies?

Contradictory findings :

- Some studies report AKH II primarily mobilizes lipids , while others note trehalose elevation .

Resolution strategies : - Species-specificity : Validate assays in Schistocerca gregaria (vs. Locusta migratoria) .

- Temporal analysis : Measure metabolite levels at multiple timepoints post-injection .

- Receptor isoform studies : Compare AKHR expression patterns in fat body vs. flight muscle .

Q. What genetic tools are available to study AKH II signaling in Schistocerca gregaria?

Q. How does AKH II mediate energy trade-offs during predator-induced stress?

Mechanism :

- AKH II increases lipid mobilization for immediate energy needs while suppressing reproduction-related pathways .

Experimental validation : - Resource allocation assays : Measure lipid reserves and ovarian development in predator-exposed females .

- Hormone titers : Correlate AKH II levels with juvenile hormone (JH) suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.